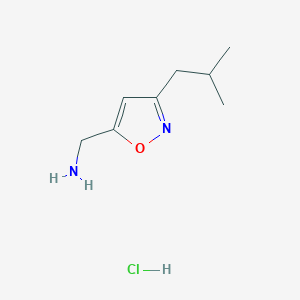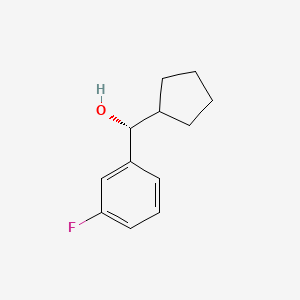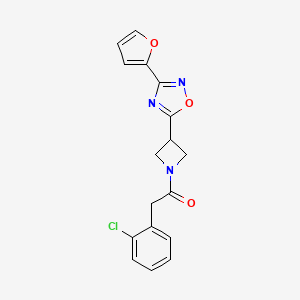![molecular formula C16H17N3O2S B2710473 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione CAS No. 866151-91-9](/img/structure/B2710473.png)
2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a complex organic compound with a unique structure that includes a benzothiatriazine core and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione typically involves the reaction of 4-(tert-butyl)aniline with a benzothiatriazine precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
- Phenyl Di-p-tert-butylphenyl Phosphate
- 4-tert-Butylphenylacetylene
Uniqueness
This compound is unique due to its benzothiatriazine core, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-1λ6,2,3,4-benzothiatriazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-16(2,3)12-8-10-13(11-9-12)19-18-17-14-6-4-5-7-15(14)22(19,20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMAZLIAXSBHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2N=NC3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)

![2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2710404.png)
![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)


![2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B2710410.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)

